

# ZMYND19 Expression in Human Tissues: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein that plays a role in crucial cellular processes.[1] This technical guide provides an in-depth overview of ZMYND19 expression across various human tissues, its subcellular localization, and its involvement in key signaling pathways. The information presented herein is intended to support research and drug development efforts targeting ZMYND19 and its associated pathways.

# **Quantitative Expression of ZMYND19 in Human Tissues**

The expression of ZMYND19 varies across different human tissues at both the RNA and protein levels. The following tables summarize quantitative data from the Genotype-Tissue Expression (GTEx) portal and The Human Protein Atlas, providing a comparative view of its expression profile.

#### **RNA Expression Data**

The GTEx portal provides comprehensive data on gene expression across a wide range of human tissues. The following table details the median RNA expression of ZMYND19 in Transcripts Per Million (TPM).



Tissue	Median TPM
Adipose - Subcutaneous	5.8
Adipose - Visceral (Omentum)	4.9
Adrenal Gland	7.1
Artery - Aorta	4.1
Artery - Coronary	3.5
Artery - Tibial	4.6
Bladder	6.2
Brain - Amygdala	3.2
Brain - Anterior cingulate cortex (BA24)	3.1
Brain - Caudate (basal ganglia)	3.9
Brain - Cerebellar Hemisphere	2.1
Brain - Cerebellum	1.9
Brain - Cortex	3.0
Brain - Frontal Cortex (BA9)	3.1
Brain - Hippocampus	3.3
Brain - Hypothalamus	4.0
Brain - Nucleus accumbens (basal ganglia)	3.8
Brain - Putamen (basal ganglia)	3.6
Brain - Spinal cord (cervical c-1)	3.0
Brain - Substantia nigra	3.4
Breast - Mammary Tissue	4.5
Cells - Cultured fibroblasts	8.9
Cells - EBV-transformed lymphocytes	3.7







Cervix - Ectocervix	5.1
Cervix - Endocervix	4.8
Colon - Sigmoid	4.2
Colon - Transverse	4.0
Esophagus - Gastroesophageal Junction	5.0
Esophagus - Mucosa	4.7
Esophagus - Muscularis	3.1
Fallopian Tube	6.5
Heart - Atrial Appendage	3.9
Heart - Left Ventricle	3.0
Kidney - Cortex	8.1
Liver	3.3
Lung	4.8
Minor Salivary Gland	4.3
Muscle - Skeletal	2.2
Nerve - Tibial	4.1
Ovary	7.2
Pancreas	4.4
Pituitary	5.9
Prostate	5.5
Skin - Not Sun Exposed (Suprapubic)	4.9
Skin - Sun Exposed (Lower leg)	6.3
Small Intestine - Terminal Ileum	5.0
Spleen	3.9



Stomach	5.4
Testis	10.1
Thyroid	5.6
Uterus	6.1
Vagina	5.3
Whole Blood	2.5

Data sourced from the GTEx Portal on November 14, 2025.

# **Protein Expression Data**

The Human Protein Atlas provides data on protein expression through immunohistochemistry (IHC) in a variety of human tissues. The expression levels are categorized as High, Medium, Low, or Not detected.



Tissue	Expression Level	Staining Pattern
Adrenal gland	Medium	Cytoplasmic/membranous
Appendix	Medium	Cytoplasmic/membranous in glandular cells
Bone marrow	Low	Cytoplasmic/membranous in a subset of cells
Brain (Cerebral Cortex)	Low	Neuropil staining
Breast	Medium	Cytoplasmic/membranous in glandular cells
Bronchus	Medium	Cytoplasmic/membranous in respiratory epithelial cells
Cervix, uterine	Medium	Cytoplasmic/membranous in glandular cells
Colon	Medium	Cytoplasmic/membranous in glandular cells
Duodenum	Medium	Cytoplasmic/membranous in glandular cells
Endometrium	High	Strong cytoplasmic/membranous in glandular cells
Esophagus	Medium	Cytoplasmic/membranous in squamous epithelial cells
Fallopian tube	High	Strong cytoplasmic/membranous in glandular cells
Gallbladder	Medium	Cytoplasmic/membranous in glandular cells
Heart muscle	Low	Cytoplasmic/membranous in myocytes

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Kidney	High	Strong cytoplasmic/membranous in tubules
Liver	Low	Cytoplasmic/membranous in hepatocytes
Lung	Medium	Cytoplasmic/membranous in pneumocytes and macrophages
Lymph node	Low	Cytoplasmic/membranous in a subset of cells
Nasopharynx	Medium	Cytoplasmic/membranous in respiratory epithelial cells
Ovary	High	Strong cytoplasmic/membranous in ovarian stromal cells
Pancreas	Medium	Cytoplasmic/membranous in exocrine glandular cells
Placenta	Medium	Cytoplasmic/membranous in trophoblastic cells
Prostate	High	Strong cytoplasmic/membranous in glandular cells
Rectum	Medium	Cytoplasmic/membranous in glandular cells
Salivary gland	Medium	Cytoplasmic/membranous in glandular cells
Skin	Medium	Cytoplasmic/membranous in epidermal cells
Small intestine	Medium	Cytoplasmic/membranous in glandular cells



Spleen	Low	Cytoplasmic/membranous in a subset of cells
Stomach	High	Strong cytoplasmic/membranous in glandular cells[2]
Testis	High	Strong cytoplasmic/membranous in cells of seminiferous ducts
Thyroid gland	Medium	Cytoplasmic/membranous in thyroid follicular cells
Tonsil	Low	Cytoplasmic/membranous in a subset of cells
Urinary bladder	Medium	Cytoplasmic/membranous in urothelial cells

Data sourced from The Human Protein Atlas on November 14, 2025.

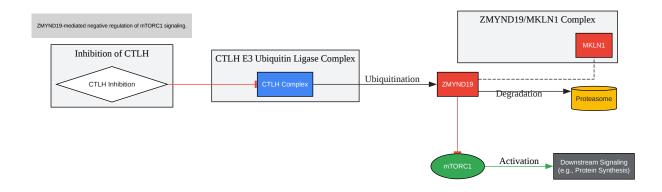
#### **Subcellular Localization**

ZMYND19 is primarily localized to the cytoplasm and the cell membrane.[3] This localization is consistent with its role as an interacting partner for membrane-bound receptors and its involvement in cytoplasmic signaling pathways.

# **Signaling Pathways Involving ZMYND19**

Recent studies have identified ZMYND19 as a negative regulator of the mTORC1 signaling pathway.[4][5][6][7] ZMYND19, in a complex with MKLN1, is a substrate of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[4][5][6][7] When the CTLH complex is active, it targets ZMYND19 and MKLN1 for proteasomal degradation.[4][5][6][7] However, upon inhibition of the CTLH complex, ZMYND19 and MKLN1 accumulate and translocate to the lysosomal membrane, where they interact with the mTORC1 complex.[4][5][6][7] This interaction inhibits mTORC1 activity, thereby suppressing downstream signaling events such as protein synthesis and cell proliferation.[4][5][6][7]





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ZMYND19-mediated negative regulation of mTORC1 signaling.

#### **Experimental Protocols**

The following sections provide detailed methodologies for key experiments used to study ZMYND19 expression and function.

#### Immunohistochemistry (IHC)

This protocol describes the detection of ZMYND19 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

- 1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in two changes of 95% ethanol for 3 minutes each.
- Immerse slides in one change of 70% ethanol for 3 minutes.



- · Rinse slides in distilled water for 5 minutes.
- 2. Antigen Retrieval:
- Immerse slides in a container with 10 mM sodium citrate buffer (pH 6.0).
- Heat the container in a steamer or water bath to 95-100°C for 20-40 minutes.
- Allow the slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides with Tris-buffered saline with 0.05% Tween-20 (TBST).
- 3. Staining:
- Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
- Rinse with TBST.
- Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
- Incubate with the primary antibody against ZMYND19 (diluted in blocking buffer) overnight at 4°C.
- Rinse with TBST (3 x 5 minutes).
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- Rinse with TBST (3 x 5 minutes).
- Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Rinse with TBST (3 x 5 minutes).
- Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.



- Rinse with distilled water.
- 4. Counterstaining and Mounting:
- Counterstain with hematoxylin for 1-2 minutes.
- Rinse with distilled water.
- Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
- Clear in xylene and mount with a permanent mounting medium.

### **Western Blotting**

This protocol outlines the detection of ZMYND19 in total protein lysates from human tissues.

- 1. Tissue Homogenization and Lysis:
- Weigh the frozen tissue sample and add 10 volumes of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
- Homogenize the tissue on ice using a Dounce or mechanical homogenizer.
- Incubate the homogenate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (protein lysate).
- 2. Protein Quantification:
- Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
- 3. SDS-PAGE and Protein Transfer:
- Mix the protein lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load equal amounts of protein (20-40 μg) per lane onto an SDS-polyacrylamide gel.

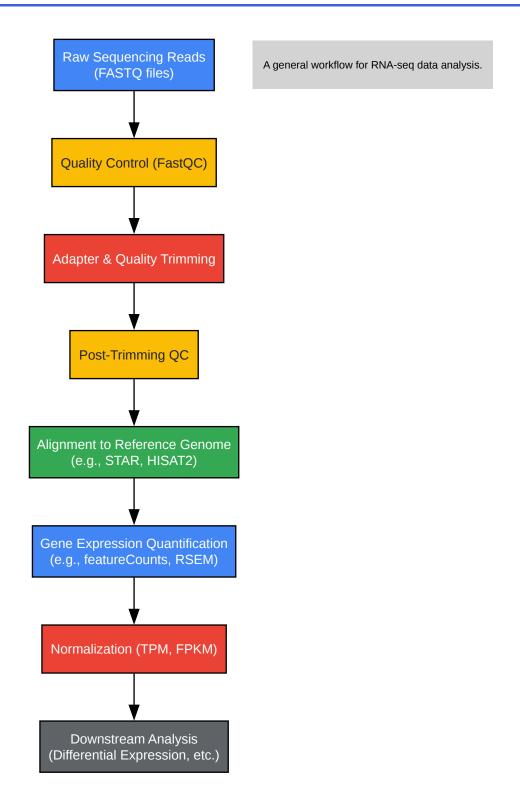


- Run the gel until the dye front reaches the bottom.
- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
- 4. Immunodetection:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against ZMYND19 (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane with TBST (3 x 10 minutes).
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST (3 x 10 minutes).
- 5. Signal Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using an imaging system or X-ray film.

# RNA Sequencing (RNA-seq) Data Analysis

This protocol provides a general workflow for analyzing RNA-seq data to determine ZMYND19 expression levels.





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A general workflow for RNA-seq data analysis.

#### 1. Quality Control of Raw Reads:

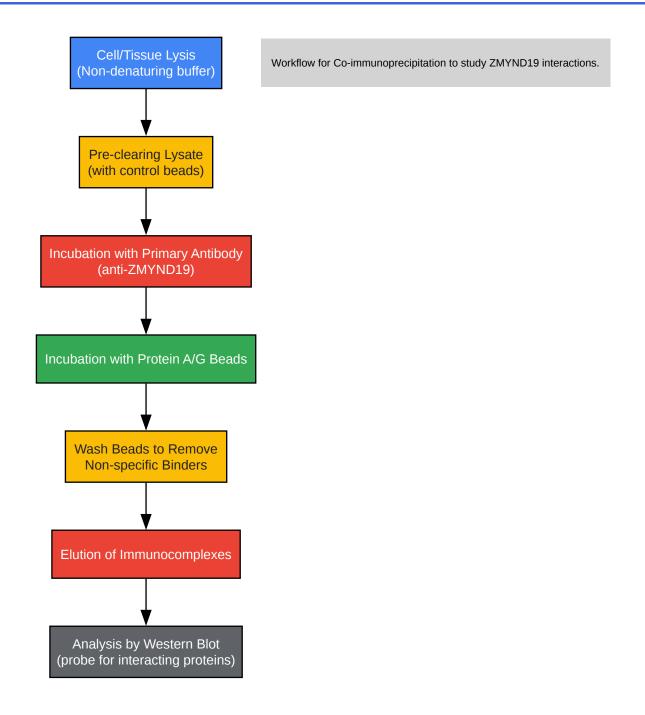


- Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC to check for base quality scores, GC content, and adapter contamination.
- 2. Read Trimming and Filtering:
- Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
- 3. Alignment to a Reference Genome:
- Align the trimmed reads to the human reference genome (e.g., GRCh38) using a spliceaware aligner such as STAR or HISAT2.
- 4. Gene Expression Quantification:
- Count the number of reads that map to each gene using tools like featureCounts or HTSeq.
   This generates a raw count matrix.
- 5. Normalization:
- Normalize the raw counts to account for differences in sequencing depth and gene length.
   Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
- 6. Differential Expression Analysis (Optional):
- For comparative studies, use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between different conditions.

# Experimental Workflows Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

This workflow is used to investigate the interaction between ZMYND19 and its binding partners, such as MKLN1 or components of the mTORC1 complex.[1]





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Workflow for Co-immunoprecipitation to study ZMYND19 interactions.

#### Conclusion

This technical guide provides a comprehensive overview of ZMYND19 expression in human tissues, its subcellular localization, and its role in the mTORC1 signaling pathway. The detailed experimental protocols and workflows serve as a valuable resource for researchers and drug development professionals investigating the biological functions of ZMYND19 and its potential



as a therapeutic target. The quantitative expression data presented in a structured format allows for easy comparison across tissues, facilitating the identification of relevant model systems for further study.

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